9,10-Dehydro Folitixorin Chloride
Overview
Description
9,10-Dehydro Folitixorin Chloride is a biochemical compound with the molecular formula C20H22ClN7O61. It is a yellow solid2 and is an isotopically labelled intermediate for the preparation of calcium folinate2.
Synthesis Analysis
The specific synthesis process of 9,10-Dehydro Folitixorin Chloride is not mentioned in the available resources. However, it is known to be used as an intermediate in the preparation of calcium folinate2.Molecular Structure Analysis
The molecular structure of 9,10-Dehydro Folitixorin Chloride consists of 20 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 7 nitrogen atoms, and 6 oxygen atoms1. The exact structural layout is not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving 9,10-Dehydro Folitixorin Chloride are not detailed in the available resources. However, it is known to be an intermediate in the synthesis of calcium folinate2.Physical And Chemical Properties Analysis
9,10-Dehydro Folitixorin Chloride is a solid substance1. It has a molecular weight of 491.881. It should be stored at -20° C1. Its melting point is greater than 229° C (dec.)1.
Scientific Research Applications
Biomodulator in Cancer Treatment
9,10-Dehydro Folitixorin Chloride, identified in the context of arfolitixorin, is noted for its role as a biomodulator in cancer treatment. It is an active metabolite of folate drugs like leucovorin (LV) and levoleucovorin (l-LV) and is used to increase the efficacy of antimetabolites such as 5-fluorouracil (5-FU). It facilitates the inhibition of thymidylate synthase (TS), leading to DNA synthesis inhibition and inducing tumor cell death. This is significant as it enhances the cytotoxic effect of 5-FU in cancer therapies without the need for conversion to an active metabolite (Definitions, 2020).
Reductive Dehalogenation
The application of 9,10-Dehydro Folitixorin Chloride extends to the field of reductive dehalogenation, particularly in the context of 10-Methylacridine derivatives. These derivatives act as efficient and stable photocatalysts in the dehalogenation of halogenated compounds. The process involves the reduction of these compounds by the singlet excited state, leading to the cleavage of C-X bonds, a significant step in environmental remediation and chemical synthesis (Ishikawa & Fukuzumi, 1990).
Photocatalytic Properties
Furthermore, 9,10-Dehydro Folitixorin Chloride is involved in electrogenerated chemiluminescence (e.c.l.) studies. The compound, particularly in the form of 9,10-dichloro-9,10-dihydro-9,10-diphenylanthracene, exhibits e.c.l. properties used in analytical chemistry and bioanalytical applications. These properties are crucial for developing sensitive detection methods for various biochemical and environmental analyses (Boto & Bard, 1975).
Fluorosulfate-L-Tyrosine Reactivity
In biological systems, 9,10-Dehydro Folitixorin Chloride's relevance is also evident in studies involving fluorosulfate-l-tyrosine, where it undergoes sulfur-fluoride exchange (SuFEx). This reactivity is important for covalent bonding in proteins, providing new avenues for research and engineering in vivo. The ability of fluorosulfate-l-tyrosine to react with multiple natural residues under physiological conditions, as facilitated by 9,10-Dehydro Folitixorin Chloride, is crucial for understanding protein functions and interactions in living cells (Wang et al., 2018).
Safety And Hazards
The specific safety and hazards associated with 9,10-Dehydro Folitixorin Chloride are not detailed in the available resources1.
Future Directions
The future directions for the use and study of 9,10-Dehydro Folitixorin Chloride are not specified in the available resources2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMWNIVQVBEIJX-ZEDZUCNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dehydro Folitixorin Chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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